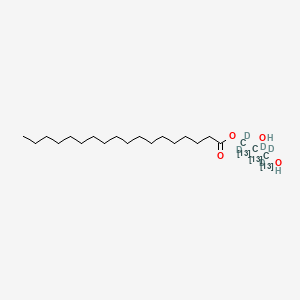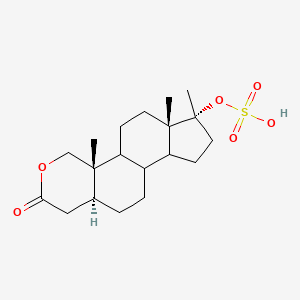
Oxandrolone 17-Sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxandrolone 17-Sulfate is a synthetic derivative of oxandrolone, an anabolic androgenic steroid. Oxandrolone itself is known for its anabolic properties, which promote muscle growth and recovery. The sulfate ester form, this compound, is designed to enhance the solubility and bioavailability of the compound, making it more effective in therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxandrolone 17-Sulfate typically involves the esterification of oxandrolone with sulfuric acid or its derivatives. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the sulfate ester. The process may involve the following steps:
Oxidation: Oxidizing mestanolone using o-iodoxybenzoic acid to form 17β-hydroxy-17α-methyl-5α-androst-1-en-3-one.
Hydroxylation: Hydroxylating the intermediate to form 1α, 2α, 17β-trihydroxy-17α-methylandrostan-3-one.
Cleavage and Reduction: Cleaving and reducing the intermediate to form oxandrolone.
Esterification: Reacting oxandrolone with sulfuric acid or its derivatives to form this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
Oxandrolone 17-Sulfate undergoes various chemical reactions, including:
Oxidation: Conversion to oxandrolone metabolites.
Reduction: Reduction of intermediates during synthesis.
Substitution: Formation of sulfate ester from oxandrolone.
Common Reagents and Conditions
Oxidizing Agents: o-Iodoxybenzoic acid for oxidation.
Dehydrating Agents: Used during esterification to facilitate sulfate ester formation.
Catalysts: May be used to enhance reaction rates and yields.
Major Products
Oxandrolone Metabolites: Formed during oxidation and reduction reactions.
This compound: The primary product of esterification.
Applications De Recherche Scientifique
Oxandrolone 17-Sulfate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying steroid chemistry and sulfate ester formation.
Biology: Investigated for its effects on muscle growth and recovery in various biological models.
Medicine: Explored for its potential in treating muscle wasting conditions, osteoporosis, and severe burns.
Industry: Utilized in the development of anabolic steroid formulations and therapeutic agents.
Mécanisme D'action
Oxandrolone 17-Sulfate exerts its effects by interacting with androgen receptors in target tissues . The sulfate ester enhances the solubility and bioavailability of oxandrolone, allowing for more efficient receptor binding and activation. This interaction leads to increased protein synthesis, muscle growth, and recovery. The molecular pathways involved include the activation of androgen receptor-mediated transcription and subsequent anabolic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxandrolone: The parent compound, known for its anabolic properties.
Methandrostenolone: Another anabolic steroid with similar effects but different chemical structure.
Stanozolol: An anabolic steroid with distinct pharmacokinetic properties.
Uniqueness of Oxandrolone 17-Sulfate
This compound is unique due to its enhanced solubility and bioavailability compared to oxandrolone . The sulfate ester form allows for more efficient delivery and utilization in therapeutic applications, making it a valuable compound in medical and research settings.
Propriétés
Formule moléculaire |
C19H30O6S |
|---|---|
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
[(1R,5aS,9aS,11aS)-1,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,6,9,9b,10,11-dodecahydroindeno[4,5-h]isochromen-1-yl] hydrogen sulfate |
InChI |
InChI=1S/C19H30O6S/c1-17-11-24-16(20)10-12(17)4-5-13-14(17)6-8-18(2)15(13)7-9-19(18,3)25-26(21,22)23/h12-15H,4-11H2,1-3H3,(H,21,22,23)/t12-,13?,14?,15?,17-,18-,19+/m0/s1 |
Clé InChI |
YPBBZPDXGLWWSK-LWRWTLSVSA-N |
SMILES isomérique |
C[C@]12CCC3C(C1CC[C@@]2(C)OS(=O)(=O)O)CC[C@@H]4[C@@]3(COC(=O)C4)C |
SMILES canonique |
CC12CCC3C(C1CCC2(C)OS(=O)(=O)O)CCC4C3(COC(=O)C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


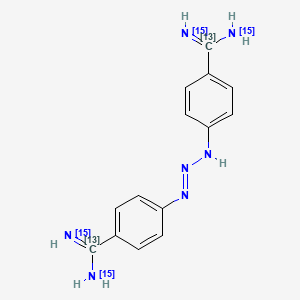
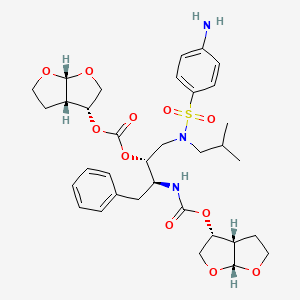
![(3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)-4-hydroxybut-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B13440262.png)
![3-anilino-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]cyclobut-3-ene-1,2-dione](/img/structure/B13440270.png)
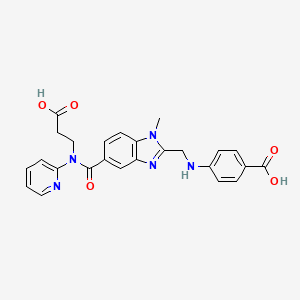
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate](/img/structure/B13440280.png)
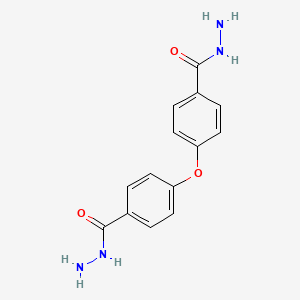
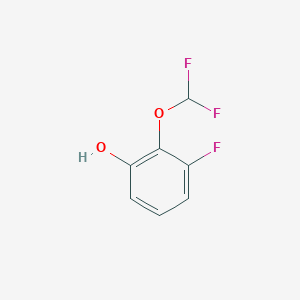
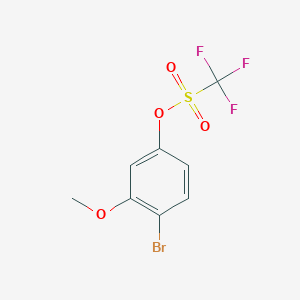
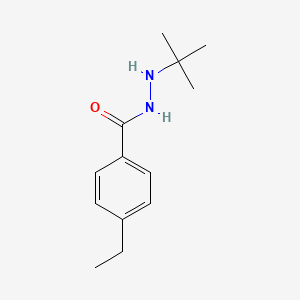
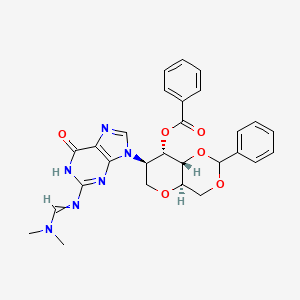
![3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one;N-(2-methylsulfonylsulfanylethyl)acetamide](/img/structure/B13440318.png)

